molecular formula C14H12N4 B12633262 6-(4-Phenylimidazol-1-yl)pyridin-3-amine

6-(4-Phenylimidazol-1-yl)pyridin-3-amine

Cat. No.: B12633262
M. Wt: 236.27 g/mol
InChI Key: ANKMVTGMFGBNIO-UHFFFAOYSA-N
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Description

6-(4-Phenylimidazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenylimidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of a precursor containing the necessary functional groups. For example, the reaction of 4-phenylimidazole with 3-aminopyridine under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenylimidazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

6-(4-Phenylimidazol-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Phenylimidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylisoxazolo[3,4-b]pyridin-3-amine: Similar in structure but contains an isoxazole ring instead of an imidazole ring.

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with a different substitution pattern on the imidazole ring.

Uniqueness

6-(4-Phenylimidazol-1-yl)pyridin-3-amine is unique due to its specific arrangement of the imidazole and pyridine rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

6-(4-phenylimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C14H12N4/c15-12-6-7-14(16-8-12)18-9-13(17-10-18)11-4-2-1-3-5-11/h1-10H,15H2

InChI Key

ANKMVTGMFGBNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)C3=NC=C(C=C3)N

Origin of Product

United States

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